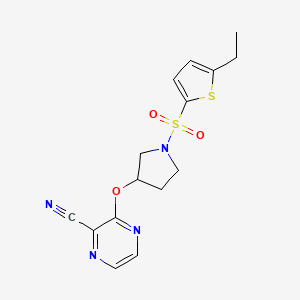

3-isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" is a complex organic molecule that appears to be related to various research efforts in the synthesis and characterization of heterocyclic compounds. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a racemic compound with a similar structure, 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, was synthesized and characterized using spectral and thermal analysis, and its structure was confirmed by X-ray diffraction studies . Another study reported the synthesis of 3-(5-aryl-1,3,4-oxadiazol-2-yl)-3-hydroxybutan-2-one derivatives through a one-pot three-component reaction involving biacetyl, (N-isocyanimino)triphenylphosphorane, and aromatic carboxylic acids . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly investigated. X-ray diffraction (XRD) and density functional theory (DFT) calculations were used to confirm the favored tautomer isomer structure of a similar compound . The molecular geometry optimization parameters from DFT calculations were compared with experimental XRD results, providing insights into the preferred molecular conformation.

Chemical Reactions Analysis

Reactions involving similar quinazoline-dione compounds have been studied. For example, 3-phenyl-3-aminoquinoline-2,4-diones reacted with isothiocyanates to yield novel spiro-linked and imidazoline-thione derivatives . These reactions demonstrate the reactivity of the quinazoline-dione moiety and its potential to form diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized using various spectroscopic techniques. The racemic compound mentioned earlier exhibited high thermal stability in an open atmosphere, and its spectral properties were analyzed using electronic spectrum allocation based on TD-SCF results and molecular orbital energy level diagrams . The electrophilic and nucleophilic regions on the molecule's surface were established by packing diagrams, Hirshfeld surface analysis, electrostatic potential maps, and Mulliken population theoretical calculations . These analyses provide a comprehensive understanding of the compound's reactivity and stability.

Scientific Research Applications

Synthesis and Biological Activity

Compounds bearing the 1,2,4-oxadiazole ring and quinazoline derivatives have been synthesized and characterized for their potential biological activities. For instance, novel bioactive natural product analogs containing a 1,2,4-oxadiazole ring have been synthesized and tested for antitumor activity against a panel of cell lines, revealing potent antitumor properties in some derivatives (Maftei et al., 2013). Similarly, compounds with a quinazoline structure have been explored for their antimicrobial activities, showing promising antibacterial and antifungal effects (Gupta et al., 2008).

Structural and Spectroscopic Analysis

The structural and spectroscopic analyses of related compounds have been conducted to understand their chemical properties better. Vibrational spectroscopic studies, along with HOMO-LUMO and NBO analysis, have provided insights into the electronic structure and stability of these compounds, which are crucial for their biological activity and potential applications in medicinal chemistry (Sebastian et al., 2015).

Synthetic Methods and Applications

Research on the synthesis of quinazoline derivatives and their functionalization has revealed various methodologies, including phase-transfer catalysis and reactions with isothiocyanates, to access novel compounds with potential therapeutic applications (Reisch et al., 1993). These synthetic strategies and the resulting compounds' biological activities highlight the versatility and importance of the quinazoline scaffold in drug development.

properties

IUPAC Name |

3-(2-methylpropyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-14(2)12-25-20(26)16-10-6-7-11-17(16)24(21(25)27)13-18-22-19(23-28-18)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIUGJMPDAFDAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dibutylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2526247.png)

![3,4-Dichloro-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide](/img/structure/B2526248.png)

![2-[(2,3-dichlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2526257.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2526261.png)

![N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2526264.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2526266.png)